molecular formula C14H22N4O B2579895 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide CAS No. 893726-97-1

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide

Cat. No.: B2579895
CAS No.: 893726-97-1
M. Wt: 262.357
InChI Key: IVDVVPNMJAGYHN-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and an acetohydrazide moiety.

Biochemical Analysis

Biochemical Properties

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions like Alzheimer’s disease.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, while its binding to certain receptors may activate signaling pathways that regulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced symptoms of neurological disorders . At higher doses, it can cause toxic effects, including cellular damage and adverse behavioral changes. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s metabolism leads to the formation of several metabolites, which can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins, which determine its accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action. The precise localization allows the compound to interact with its target biomolecules effectively, modulating cellular processes and responses.

Preparation Methods

The synthesis of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)10-17-6-8-18(9-7-17)11-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVVPNMJAGYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure C: 6{13} (7.66 g, 27.7 mmol, 1 equiv.), anhydrous hydrazine (2.6 mL, 83.2 mmol, 3 equiv.), ethanol (55.4 mL). Purification by silica gel column chromatography (4:1 EtOAc:MeOH) afforded 1{13} (6.10 g, 84%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 8.14 (br s, 1H), 7.18 (d, 2H, J=8.0 Hz), 7.12 (d, 2H, J=8.0 Hz), 3.84 (br s, 2H), 3.46 (s, 2H), 3.06 (s, 2H), 2.52 (br s, 4H), 2.45 (br s, 4H), 2.33 (s, 3H). 13C-NMR (125 MHz, CDCl3): δ 170.5, 136.7, 134.6, 129.1, 128.9, 62.5, 60.5, 53.6, 52.9, 21.1.
Name
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
55.4 mL
Type
solvent
Reaction Step Three

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